molecular formula C23H15F2N3O B11626958 4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11626958
M. Wt: 387.4 g/mol
InChI Key: XHDRZZCKUOOVHC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound characterized by its unique structure, which includes multiple fluorophenyl groups and a pyrrolo[3,4-c]pyrazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under controlled conditions. Common reagents used in these reactions include fluorobenzene derivatives, hydrazine, and various catalysts to facilitate the formation of the pyrrolo[3,4-c]pyrazol core.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)tetrahydro-N-methyl-2H-pyran-4-amine
  • 4-(4-fluorophenyl)-4-vinyltetrahydro-2H-pyran

Uniqueness

Compared to similar compounds, 4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique pyrrolo[3,4-c]pyrazol core and the presence of multiple fluorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H15F2N3O

Molecular Weight

387.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(4-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H15F2N3O/c24-15-12-10-14(11-13-15)20-19-21(27-26-20)23(29)28(16-6-2-1-3-7-16)22(19)17-8-4-5-9-18(17)25/h1-13,22H,(H,26,27)

InChI Key

XHDRZZCKUOOVHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC=CC=C5F

Origin of Product

United States

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